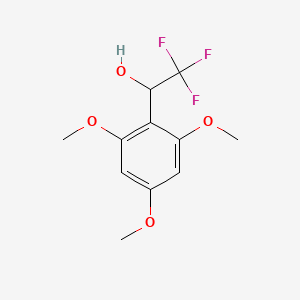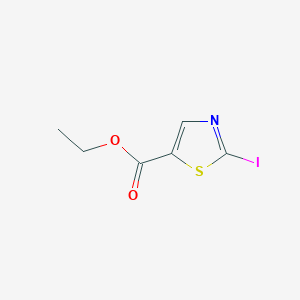![molecular formula C15H20O5 B11722244 Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate](/img/structure/B11722244.png)
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes like lipases have been explored for regioselective acylation and deacylation reactions, offering a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzopyran-7-carboxylic acid, while reduction of the ester group can produce benzopyran-7-methanol.
Applications De Recherche Scientifique
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl and ester groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Benzopyran-7-carboxylic acid
- Benzopyran-7-methanol
Uniqueness
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is unique due to its specific structural features, such as the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
methyl 2-[[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H20O5/c1-15(2,14(17)18-3)20-11-6-4-10-5-7-12(9-16)19-13(10)8-11/h4,6,8,12,16H,5,7,9H2,1-3H3 |
Clé InChI |
VPWKNYJKOYMTBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)OC1=CC2=C(CCC(O2)CO)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





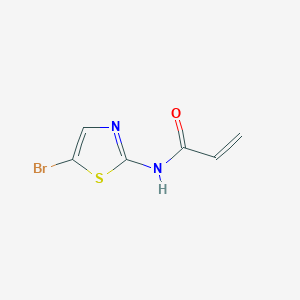
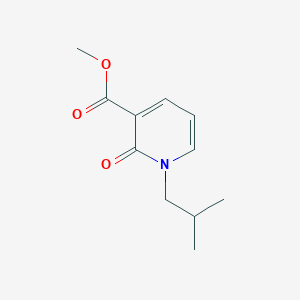

![(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B11722200.png)

![4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11722219.png)
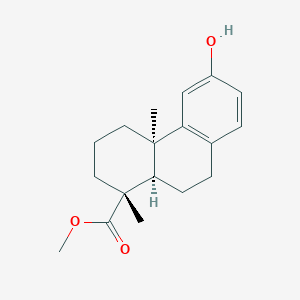
![[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene](/img/structure/B11722227.png)

